(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-oxo-3-phenyl-1,3-diazinan-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)9-13-7-4-8-14(12(13)17)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJVCTZPIZPZCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N(C1)C2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction Derivatives
The tetrahydropyrimidin-2(1H)-one (THPM) core is classically synthesized via the Biginelli reaction, which involves a one-pot cyclocondensation of β-keto esters, aldehydes, and urea or thiourea derivatives. For (2-oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)acetic acid, the phenyl group at position 3 is introduced using benzaldehyde, while the acetic acid moiety requires post-synthetic modification.
Typical Procedure :
A mixture of ethyl acetoacetate (150 mmol), benzaldehyde (40 mmol), and urea (60 mmol) is heated at 100°C for 4–6 hours in the presence of ammonium chloride (1.87 mmol) as a catalyst. The crude product, ethyl 3-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is isolated via silica gel chromatography (PE:EA = 6:1) in 61–72% yield.
Mechanistic Insight :
The reaction proceeds through enamine formation, followed by nucleophilic attack of urea and cyclodehydration. The phenyl group’s electron-withdrawing nature enhances electrophilicity at the β-carbon of the aldehyde, facilitating enamine intermediate stabilization.
Alternative Cyclization Strategies
For substrates sensitive to acidic conditions, a two-step approach is employed:
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Knoevenagel Condensation : Benzaldehyde and ethyl acetoacetate react to form an α,β-unsaturated ketone.
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Michael Addition : Urea attacks the α,β-unsaturated intermediate, followed by cyclization under mild basic conditions (e.g., NaHCO3).
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | NH4Cl | 72% → 85% |
| Solvent | Ethanol | Reduced side products |
| Temperature | 80°C | Faster cyclization |
Introduction of the Acetic Acid Side Chain
Alkylation of the THPM Core
The acetic acid moiety is introduced via alkylation of the nitrogen at position 1 of the THPM core. Ethyl bromoacetate or chloroacetic acid serves as the alkylating agent under basic conditions.
Procedure :
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Step 1 : The THPM intermediate (10 mmol) is dissolved in dry acetone with ethyl bromoacetate (10 mmol) and anhydrous K2CO3 (2.76 g).
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Step 2 : The mixture is refluxed at 80°C for 24 hours, followed by hydrolysis of the ester group using NaOH (2M) to yield the carboxylic acid.
Yield : 65–80% after hydrolysis.
Spectroscopic Validation :
Coupling Reactions Using COMU
For higher regioselectivity, coupling reagents like COMU facilitate the attachment of pre-formed acetic acid derivatives to the THPM core.
Example :
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Step 1 : 3-Phenyl-THPM (1 mmol) is reacted with bromoacetic acid (1.2 mmol) in DCM using COMU (1.1 mmol) and diisopropylethylamine (2 mmol).
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Step 2 : The mixture is stirred at 22°C for 12 hours, yielding the target compound after purification.
Advantages :
One-Pot Tandem Synthesis
Michael Addition-Cyclization Sequence
A chemoselective Michael addition of acrylic acid derivatives to 3-phenylquinoxalin-2(1H)-one, followed by cyclization, provides a streamlined route.
Procedure :
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Step 1 : 3-Phenylquinoxalin-2(1H)-one reacts with ethyl acrylate in THF at 0°C using LDA as a base.
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Step 2 : The Michael adduct undergoes cyclization with NH4OAc in acetic acid to form the tetrahydropyrimidine ring.
Key Intermediate :
Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate is hydrolyzed to the carboxylic acid using LiOH/H2O.
Analytical and Mechanistic Validation
X-ray Crystallography
Single-crystal X-ray analysis of analogous compounds (e.g., CCDC 605099) confirms the chair conformation of the tetrahydropyrimidine ring and planar geometry of the phenyl and acetic acid groups.
Structural Parameters :
Computational Docking Studies
Molecular docking (e.g., AutoDock Vina) predicts binding affinities for derivatives like compound 7j , where the phenyl group occupies hydrophobic pockets and the acetic acid moiety forms hydrogen bonds with active site residues.
Key Interaction :
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times for THPM synthesis:
Scientific Research Applications
Research indicates that (2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)acetic acid exhibits various biological activities, making it a candidate for further exploration in therapeutic applications.
Antimicrobial Activity
Preliminary studies demonstrate that derivatives of this compound show significant antimicrobial properties against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential use in antibiotic development.
Anticancer Potential
Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. The IC values observed in studies ranged from 1.9 to 7.52 µg/mL against HCT-116 and MCF-7 cell lines, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases, highlighting its potential role in treating conditions like Alzheimer's disease.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several case studies have explored the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Testing | Demonstrated efficacy against E. coli with an MIC of 256 µg/mL. |
| Study B | Cytotoxicity Assay | Showed selective cytotoxicity on HCT-116 cell line with IC values ranging from 1.9 to 7.52 µg/mL. |
| Study C | Enzyme Inhibition | Identified as a potential acetylcholinesterase inhibitor, relevant for neurodegenerative disease treatment. |
Mechanism of Action
The mechanism by which (2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact mechanism of action depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analog 1: (2-Oxopyrimidin-1(2H)-yl)acetic Acid
- Molecular Formula : C₆H₆N₂O₃
- Molecular Weight : 154.12 g/mol
- Key Differences: Lacks the phenyl group and tetrahydro ring modification. Simpler structure with a fully unsaturated pyrimidinone ring.
- Applications : Primarily used in laboratory synthesis (e.g., peptide nucleic acid backbone modifications) .
- Safety: Limited hazard data compared to substituted derivatives.
Structural Analog 2: 2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic Acid
- Molecular Formula : C₈H₇N₃O₄
- Molecular Weight : 209.16 g/mol
- Key Differences: Contains cyano (CN) and methyl (CH₃) groups at positions 5 and 6. Additional oxo group at position 4, enhancing electron-withdrawing effects.
- Hazard Profile : Classified as acutely toxic (oral, Category 4) and a skin/eye irritant (Category 2) .
Structural Analog 3: 2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic Acid
- Molecular Formula : C₇H₈N₂O₃
- Molecular Weight : 168.15 g/mol
- Key Differences: Pyridine ring replaces the pyrimidine core. Amino (-NH₂) group at position 3 instead of phenyl.
Structural Analog 4: 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic Acid
- Molecular Formula : C₆H₅FN₂O₄
- Molecular Weight : 188.11 g/mol
- Key Differences :
- Fluoro (F) substituent at position 5.
- Two oxo groups (positions 2 and 4) increase polarity.
- Hazard Profile : Classified for acute toxicity (H302, H315) and environmental hazards (H410) .
Comparative Analysis
Structural and Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Ring Saturation | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | 234.26 | Phenyl, acetic acid | Tetrahydropyrimidin | ~1.2 |
| (2-Oxopyrimidin-1(2H)-yl)acetic acid | 154.12 | Acetic acid | Unsaturated | ~-0.5 |
| 5-Cyano-6-methyl derivative | 209.16 | Cyano, methyl, acetic acid | Dihydropyrimidin | ~0.8 |
| 5-Fluoro-2,4-dioxo derivative | 188.11 | Fluoro, two oxo, acetic acid | Dihydropyrimidin | ~-0.3 |
*LogP values estimated using fragment-based methods.
Pharmacological Potential
- Target Compound : The phenyl group may enhance lipophilicity, improving membrane permeability. The tetrahydro ring could reduce metabolic instability compared to unsaturated analogs.
- Quinolin-2-one Derivatives (): A structurally distinct but pharmacologically relevant analog, 9e, showed IC₅₀ = 1.32 µM against MCF-7 cells and strong EGFR inhibition (IC₅₀ = 16.89 nM), highlighting the importance of aromatic substituents in bioactivity .
- 5-Fluoro Derivative : Fluorine substitution often enhances metabolic stability and target binding, though its toxicity profile limits therapeutic use .
Biological Activity
(2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)acetic acid, a compound belonging to the class of tetrahydropyrimidines, has garnered interest due to its potential biological activities. This article reviews available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique tetrahydropyrimidine ring structure, which is crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 233.23 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyrimidines possess significant antimicrobial properties. For instance, compounds with similar structures demonstrated effectiveness against various bacterial strains and fungi .
- Antioxidant Properties : The compound may exhibit antioxidant activity through the scavenging of free radicals, which is essential for protecting cells from oxidative stress .
- Enzyme Inhibition : Some studies suggest that this compound can inhibit specific enzymes, contributing to its potential therapeutic effects in various diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Receptors : It may interact with specific receptors in the body, modulating physiological responses.
- Enzymatic Pathways : The compound could influence enzymatic pathways involved in metabolic processes, potentially leading to altered drug metabolism or enhanced therapeutic effects.
- Cellular Signaling : By affecting cellular signaling pathways, it may contribute to anti-inflammatory or cytoprotective effects.
Antimicrobial Efficacy
A study conducted on various derivatives of tetrahydropyrimidines found that certain modifications significantly enhanced their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that the presence of specific functional groups was critical for enhancing activity .
Antioxidant Activity Assessment
In vitro assays evaluated the antioxidant potential of related compounds, revealing that they effectively reduced oxidative stress markers in cellular models. These findings suggest a protective role against oxidative damage in various biological systems .
Enzyme Inhibition Studies
Research has also focused on the enzyme inhibition properties of similar tetrahydropyrimidine derivatives. For example, compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Results indicated promising inhibitory activity, positioning these compounds as potential anti-inflammatory agents .
Data Tables
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (2-Oxo-3-phenyltetrahydropyrimidin-1(2H)-yl)acetic acid, and what critical reaction conditions must be controlled?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. A representative protocol involves:
- Dissolving precursors (e.g., backbone analogs and activated intermediates) in DMF at 40°C.
- Using HOBt/EDC as coupling agents for amide bond formation under nitrogen atmosphere .
- Sequential extraction with ethyl acetate, followed by purification via acid/base washes and drying with anhydrous Na₂SO₄ .
- Critical conditions include temperature control (±2°C), stoichiometric ratios (e.g., 1:1.6 backbone-to-acid), and inert gas protection to prevent oxidation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires:
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 4.2–4.5 ppm for methylene groups adjacent to the tetrahydropyrimidinone ring) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrimidinone core .
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly for the 2-oxo and phenyl substituents .
Advanced Research Questions
Q. How can conflicting bioactivity results between in vitro and preliminary in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from metabolic instability or tissue-specific uptake. Strategies include:
- Pharmacokinetic Profiling : Measure plasma half-life using LC-MS/MS and compare tissue distribution in rodent models .
- Metabolite Identification : Incubate the compound with liver microsomes to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Structure-Activity Relationship (SAR) Studies : Modify the acetic acid side chain or phenyl group to enhance stability while retaining target affinity .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodological Answer : Stability can be improved via:
- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of the 2-oxo group .
- Lyophilization : Store as a lyophilized powder at −80°C to prevent degradation; reconstitute in DMSO for in vitro assays .
- Pro-drug Design : Mask the acetic acid moiety with ester groups, which are cleaved enzymatically in target tissues .
Q. What experimental designs are recommended for assessing environmental fate in ecotoxicological studies?
- Methodological Answer : Follow tiered protocols:
- Phase 1 (Lab-scale) : Determine octanol-water partition coefficients (log P) and photodegradation rates using HPLC-UV .
- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems under controlled temperature and microbial activity .
- Phase 3 (Field Trials) : Monitor residual levels in agricultural or aquatic environments via LC-MS, accounting for seasonal variability .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported IC₅₀ values across cell lines?
- Methodological Answer : Discrepancies may stem from assay conditions or cellular uptake mechanisms. Mitigate by:
- Standardizing Assays : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hours) .
- Inhibitor Controls : Co-treat with efflux pump inhibitors (e.g., verapamil) to assess transporter-mediated resistance .
- Orthogonal Validation : Confirm activity via alternative methods (e.g., thermal shift assays for target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
